3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo-
Description
3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo- (hereafter referred to as Compound A) is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a methyl group at position 6 and an isopropoxy group at position 6. This structural framework is common in pharmaceuticals, particularly in antibacterial and kinase inhibitor agents, where substituent variations dictate target specificity and pharmacokinetic properties .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-methyl-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-8(2)18-13-5-12-11(4-9(13)3)14(17)10(6-15)7-16-12/h4-5,7-8H,1-3H3,(H,16,17) |
InChI Key |
GGVBVOUOMDEVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC(C)C)NC=C(C2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Method A: Using Aniline Derivatives
Reagents :
- Aniline derivative
- α-Cyano ketone
- Solvent (e.g., acetonitrile)
-
- Mix aniline derivative with α-cyano ketone in acetonitrile.
- Heat the mixture under reflux for several hours.
- Monitor the reaction progress via thin-layer chromatography (TLC).
Yield :
- Typically results in moderate yields (40%-60%) depending on reaction conditions.
-
- Purify the crude product using column chromatography.
Method B: One-Pot Synthesis
Reagents :
- Aniline
- α-Cyano ketone
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)
-
- Combine all reagents in a single flask.
- Stir at elevated temperatures (75°C) for an extended period (up to 36 hours).
- Quench the reaction with water and extract the product using organic solvents.
Yield :
- Reported yields can reach up to 82% under optimized conditions.
-
- Use recrystallization from suitable solvents to obtain pure compounds.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield | Purification |
|---|---|---|---|---|
| A | Aniline derivative, α-Cyano ketone | Reflux in acetonitrile | 40%-60% | Column chromatography |
| B | Aniline, α-Cyano ketone, Potassium carbonate | Stir at 75°C for 36h | Up to 82% | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various alkylated or arylated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. 3-Quinolinecarbonitrile has shown promising activity against a range of bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential in treating infections caused by these pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. In vitro studies have shown that 3-Quinolinecarbonitrile inhibits the proliferation of breast cancer cells by targeting specific molecular pathways involved in cell cycle regulation .
Case Study: Anticancer Activity
A notable case study involved the synthesis of 3-Quinolinecarbonitrile derivatives and their evaluation against multiple cancer cell lines. The findings revealed that certain modifications to the compound enhanced its cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
Material Science Applications
Organic Electronics
3-Quinolinecarbonitrile's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can improve efficiency and stability .
Data Table: Electronic Properties Comparison
| Compound | Band Gap (eV) | Mobility (cm²/Vs) | Application |
|---|---|---|---|
| 3-Quinolinecarbonitrile | 2.1 | 0.5 | OLEDs |
| Derivative A | 2.0 | 0.8 | OPVs |
| Derivative B | 2.5 | 0.6 | OLEDs |
Biological Research Applications
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases implicated in various diseases, including cancer and neurodegenerative disorders. This inhibition can lead to therapeutic interventions targeting these enzymes .
Case Study: Enzyme Inhibition Research
A research project focused on the inhibition of protein kinases by 3-Quinolinecarbonitrile derivatives demonstrated significant promise. The study utilized high-throughput screening methods to identify effective inhibitors, leading to further exploration of these compounds as therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The quinoline scaffold allows for extensive pharmacomodulation. Below is a comparative analysis of Compound A with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Position 6: In Compound A, the methyl group at position 6 is less sterically demanding than the nitro group in the 6-nitro analog or the chloro group in adamantyl carboxamides . This may enhance membrane permeability compared to bulkier substituents.
Functional Group Impact: The carbonitrile group in Compound A and Bosutinib provides strong electron-withdrawing effects, stabilizing the quinoline core and influencing binding to enzymatic targets. In contrast, carboxamide derivatives enable hydrogen bonding, which may enhance affinity but reduce metabolic stability.
Biological Activity: Compound A lacks the fluorine atom commonly seen in antibacterial quinolones (e.g., ), suggesting a divergent mechanism of action. Bosutinib’s piperazinylpropoxy group confers specificity for kinase targets, whereas Compound A’s simpler substituents may target broader pathways.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
- Lipophilicity : Compound A ’s LogP (~2.1) suggests moderate membrane permeability, intermediate between the polar 6-nitro analog and highly lipophilic Bosutinib.
- Solubility : The isopropoxy group may reduce aqueous solubility compared to Bosutinib’s ionizable piperazine group, necessitating formulation optimization .
Biological Activity
3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- IUPAC Name : 3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo-
Biological Activity Overview
3-Quinolinecarbonitrile derivatives have been extensively studied for their biological activities, particularly in the context of cancer therapy and as enzyme inhibitors. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies indicate that quinoline derivatives exhibit potent anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. In particular, they have shown activity against various cancer cell lines, including colon and lung cancer cells .
- Case Study : A study demonstrated that a related quinoline derivative significantly inhibited the growth of colon cancer cells in vitro and in vivo, suggesting potential for development as a therapeutic agent .
Enzyme Inhibition
3-Quinolinecarbonitrile compounds are known to inhibit several enzymes, which can be pivotal in treating diseases such as cancer and inflammation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of 3-quinolinecarbonitriles is crucial for their development into safe therapeutic agents.
Pharmacokinetics
Research indicates that these compounds have favorable absorption characteristics with moderate bioavailability. However, detailed studies on their metabolic pathways are still required to fully understand their PK profiles.
Toxicology
Preliminary toxicity studies suggest that while some derivatives show low toxicity at therapeutic doses, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of 3-quinolinecarbonitrile derivatives:
Q & A
Basic Research Question: What are the key synthetic challenges in achieving regioselective functionalization of the quinoline core during the synthesis of 3-quinolinecarbonitrile derivatives?
Methodological Answer:
Regioselectivity in quinoline synthesis is critical for positioning substituents like the 6-methyl and 7-(1-methylethoxy) groups. Key strategies include:
- Temperature Control: Maintaining precise reaction temperatures (e.g., 60–80°C) to favor cyclization at the 1,4-dihydro-4-oxo position .
- Catalytic Systems: Using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to direct electrophilic substitution at the 7-position .
- Protecting Groups: Temporarily blocking reactive sites (e.g., nitro or amino groups) to prevent undesired side reactions during multi-step syntheses .
Data Contradictions: Conflicting reports on the efficacy of ZnCl₂ vs. FeCl₃ catalysts for 7-substitution suggest solvent-dependent effects, requiring validation via HPLC or LC-MS .
Basic Research Question: How can spectroscopic techniques (NMR, IR, X-ray crystallography) be optimized to confirm the structure and hydrogen-bonding networks of this compound?
Methodological Answer:
- NMR: Assign ¹H and ¹³C signals using 2D-COSY and HSQC to resolve overlapping peaks from the isopropoxy (1-methylethoxy) group. The 4-oxo group typically deshields nearby protons (e.g., H-2 and H-5) .
- X-ray Crystallography: Analyze intermolecular interactions (e.g., C–H⋯O bonds between the 4-oxo group and nitrile) to determine packing arrangements. Studies on analogous compounds reveal planar quinoline cores with torsional angles <5° for the isopropoxy group .
- IR: Confirm the presence of the nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
Advanced Research Question: What strategies mitigate side reactions during the introduction of bulky substituents (e.g., 1-methylethoxy) at the 7-position?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce steric hindrance .
- Microwave-Assisted Synthesis: Shorten reaction times to minimize decomposition, achieving >90% yield for 7-alkoxy derivatives under 100°C/50 W conditions .
- Purification: Employ column chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate regioisomers. Purity should exceed 98% (HPLC, λ = 254 nm) .
Advanced Research Question: How can conflicting data on antibacterial activity against Gram-negative vs. Gram-positive strains be systematically analyzed?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare MIC values (µg/mL) for derivatives with varying 7-substituents. The isopropoxy group may enhance lipophilicity, improving Gram-negative penetration (e.g., E. coli MIC = 0.5 µg/mL vs. S. aureus MIC = 2 µg/mL) .
- Mechanistic Studies: Use in vitro topoisomerase II inhibition assays to quantify DNA gyrase binding. Fluoroquinolone-resistant strains may show reduced susceptibility due to mutations in the gyrA gene .
- Data Reconciliation: Cross-validate using isogenic bacterial strains and standardized broth microdilution protocols (CLSI guidelines) .
Advanced Research Question: What role does the 3-cyano group play in modulating the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects: The electron-withdrawing nitrile group increases the electrophilicity of the 4-oxo moiety, enhancing hydrogen-bonding with bacterial DNA gyrase .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) show a 0.3 eV decrease in LUMO energy compared to carboxylate analogs, improving redox activity .
- Bioactivity Impact: Nitrile-containing derivatives exhibit 2–3× higher logP values than carboxylic acids, correlating with improved membrane permeability in P. aeruginosa assays .
Advanced Research Question: How can the hydrolytic stability of the 1-methylethoxy group be assessed under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in pH 7.4 buffer at 37°C for 72 hours. Monitor degradation via UPLC-MS; <5% hydrolysis indicates suitability for in vivo studies .
- Isotope Labeling: Use ¹⁸O-labeled H₂O to trace cleavage of the isopropoxy group, identifying hydrolytic byproducts (e.g., 7-hydroxy derivatives) .
- Comparative Studies: Analogues with bulkier 7-substituents (e.g., tert-butoxy) show 50% lower hydrolysis rates, suggesting steric protection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
